molecular formula C8H8N2O4 B14848062 1-(2-Methoxy-6-nitropyridin-4-YL)ethanone

1-(2-Methoxy-6-nitropyridin-4-YL)ethanone

Cat. No.: B14848062
M. Wt: 196.16 g/mol
InChI Key: PDTSFULHWNTBPB-UHFFFAOYSA-N
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Description

1-(2-Methoxy-6-nitropyridin-4-YL)ethanone is an organic compound with the molecular formula C8H8N2O4 and a molecular weight of 196.16 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1-(2-Methoxy-6-nitropyridin-4-YL)ethanone typically involves the nitration of 2-methoxypyridine followed by acetylation. The nitration process introduces a nitro group at the 6-position of the pyridine ring, while the acetylation step adds an ethanone group at the 4-position. The reaction conditions often involve the use of strong acids like sulfuric acid and acetic anhydride . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2-Methoxy-6-nitropyridin-4-YL)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methoxy-6-nitropyridin-4-YL)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-6-nitropyridin-4-YL)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the methoxy and ethanone groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(2-Methoxy-6-nitropyridin-4-YL)ethanone include:

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

1-(2-methoxy-6-nitropyridin-4-yl)ethanone

InChI

InChI=1S/C8H8N2O4/c1-5(11)6-3-7(10(12)13)9-8(4-6)14-2/h3-4H,1-2H3

InChI Key

PDTSFULHWNTBPB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)OC)[N+](=O)[O-]

Origin of Product

United States

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